(2,6-Difluoro-4-iodophenyl)(methyl)sulfane
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Overview
Description
(2,6-Difluoro-4-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H5F2IS. It is a solid substance with a unique structure that includes both fluorine and iodine atoms attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of scientific research due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-4-iodophenyl)(methyl)sulfane typically involves the reaction of thioanisole with iodomethane under specific conditions. The process can be summarized as follows:
Starting Materials: Thioanisole and iodomethane.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone.
Procedure: Thioanisole is reacted with iodomethane at a controlled temperature to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-4-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Products include biaryl compounds and other coupled products.
Scientific Research Applications
(2,6-Difluoro-4-iodophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-4-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding properties. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(2-Iodothioanisole): Similar structure but lacks fluorine atoms.
(2,3-Difluoro-4-iodophenyl)(methyl)sulfane): Similar structure with different fluorine atom positions.
(4-Iodophenyl)(methyl)sulfane): Similar structure but lacks fluorine atoms.
Uniqueness
(2,6-Difluoro-4-iodophenyl)(methyl)sulfane is unique due to the specific positioning of fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H5F2IS |
---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
1,3-difluoro-5-iodo-2-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5F2IS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 |
InChI Key |
CGQRTWJSXHDHMB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1F)I)F |
Origin of Product |
United States |
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